(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid

Crystallography Molecular Recognition Suzuki-Miyaura Coupling

Standard phenylboronic acids often precipitate in aqueous-organic Suzuki couplings, reducing yields. (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid solves this with its polar 2-methoxyethoxy methyl substituent, ensuring solubility in DMSO, DMF, and water mixtures. • Maintains homogeneous reaction conditions for reproducible C-C bond formation • Meta-substitution preserves boronic acid geometry without steric hindrance • Enables reversible covalent diol capture at physiological pH for glycoprotein enrichment. Supplied as ≥96% pure solid with full analytical documentation.

Molecular Formula C10H15BO4
Molecular Weight 210.036
CAS No. 1256358-61-8
Cat. No. B595980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid
CAS1256358-61-8
Molecular FormulaC10H15BO4
Molecular Weight210.036
Structural Identifiers
SMILESB(C1=CC(=CC=C1)COCCOC)(O)O
InChIInChI=1S/C10H15BO4/c1-14-5-6-15-8-9-3-2-4-10(7-9)11(12)13/h2-4,7,12-13H,5-6,8H2,1H3
InChIKeySDOBFXINMOTWOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2-Methoxyethoxy)methyl)phenylboronic Acid Technical Profile


(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid (CAS 1256358-61-8; molecular formula C₁₀H₁₅BO₄; molecular weight 210.04 g/mol) is a functionalized arylboronic acid derivative . It comprises a phenyl ring substituted at the 3-position (meta) with a -(CH₂)-O-CH₂-CH₂-O-CH₃ (methoxyethoxy methyl) side chain and a boronic acid (-B(OH)₂) functional group. This compound serves as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation with aryl/heteroaryl halides or triflates . The presence of the hydrophilic 2-methoxyethoxy methyl group distinguishes this compound from simple alkyl- or halo-substituted phenylboronic acids, conferring enhanced polarity and altered solvation properties that are valuable in medicinal chemistry and materials science applications.

Substitution Pattern
Meta-substituted; avoids ortho steric constraints and intramolecular H-bonding that distort boronic acid geometry
Side-Chain Function
Polar 2-methoxyethoxy methyl group enhances solubility in aqueous-organic media and DMSO/DMF
Coupling Chemistry
Designed as a nucleophilic partner for Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides

Why 3-((2-Methoxyethoxy)methyl)phenylboronic Acid Is Irreplaceable


In scientific procurement for multi-step organic syntheses, particularly within drug discovery programs, simply substituting a standard alkyl- or unsubstituted phenylboronic acid for (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid is not a valid substitution strategy. Generic analogs, such as 3-methylphenylboronic acid or unsubstituted phenylboronic acid, lack the specific polar 2-methoxyethoxy methyl substituent that is critical for maintaining differential solubility in polar aprotic and protic solvent mixtures . Furthermore, the presence of this functional group in the meta position avoids the steric hindrance and altered electronic environments characteristic of ortho-substituted variants [1] [2], while still providing the hydrophilic character required for homogeneous aqueous-organic reaction conditions or downstream biological applications. Substitution with a simpler analog risks precipitation during the coupling reaction, reduced conversion rates, and incompatibility with water-tolerant or biomolecule-conjugation protocols. The following quantitative evidence demonstrates the verifiable performance distinctions that justify the selection of this specific building block.

! Simple alkyl- or unsubstituted phenylboronic acids lack the polar ether chain critical for solubility in polar aprotic/protic solvent mixtures; precipitation during coupling may reduce conversion.
! Ortho-substituted methoxyalkyl analogs form an intramolecular B–O–H···O hydrogen bond that twists the boronic acid out of plane, potentially lowering transmetalation efficiency.
! Meta-substitution with the 2-methoxyethoxy methyl group provides a geometry closer to co-planar boronic acid, supporting standard coupling reactivity not guaranteed with ortho isomers.

Comparative Evidence for 3-((2-Methoxyethoxy)methyl)phenylboronic Acid


Meta vs. Ortho Substitution: Geometry and Reactivity

The substitution pattern (meta- vs. ortho-) significantly influences the molecular geometry and intermolecular interactions of methoxyalkyl-substituted phenylboronic acids. X-ray crystallographic analysis of ortho-substituted analogs reveals the formation of a relatively short intramolecular B–O–H⋯O hydrogen bond (mean O⋯O distance ~2.7 Å) between the boronic acid group and the oxygen atom of the ortho-substituent [1]. This intramolecular bond forces the boronic acid moiety to twist out of the plane of the phenyl ring, with the dihedral angle (τ) between the BO₂ plane and the phenyl ring varying based on the nature of the substituent. The meta-substituted (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid avoids this intramolecular hydrogen bonding constraint entirely, resulting in a geometry where the boronic acid group is predicted to be more co-planar with the aromatic ring and more accessible for transmetalation in palladium-catalyzed cross-coupling reactions [2]. While direct X-ray data for the title compound is not available in the primary literature, the class-level inference from established structure-property relationships indicates that the meta-substitution pattern preserves the standard boronic acid geometry required for optimal Suzuki-Miyaura coupling efficiency, without the steric and electronic perturbations that can reduce yields with ortho-substituted analogs [3].

Meta vs. Ortho Geometry
Class-level inference
Meta substitution avoids intramolecular B–O–H···O bond (~2.7 Å) present in ortho analogs; boronic acid remains co-planar.
Preserves standard boronic acid geometry; may support transmetalation without steric shielding.
Class-level relationship; target compound X-ray data not reported.
Crystallography Molecular Recognition Suzuki-Miyaura Coupling

Sugar-Binding Affinity of Methoxyalkyl Phenylboronic Acids

Phenylboronic acids substituted with methoxyalkyl groups exhibit quantifiable binding affinity toward monosaccharides via reversible boronate ester formation with cis-diol moieties. The sugar-binding ability of methoxyalkyl phenylboronic acid derivatives was evaluated using a competitive binding assay with Alizarin Red S (ARS) as the fluorescent reporter [1]. In this assay, displacement of ARS from the boronic acid-ARS complex by the competing sugar results in a measurable change in fluorescence intensity, enabling determination of binding constants. While the reported experimental data are for ortho-substituted methoxyalkyl phenylboronic acids, the class of meta-substituted methoxyalkoxy phenylboronic acids is expected to demonstrate qualitatively similar diol-binding capacity due to the shared boronic acid functional group and the electron-donating character of the alkoxy substituent [2]. The meta-substitution pattern in the target compound (3-((2-Methoxyethoxy)methyl)phenyl)boronic acid may offer distinct advantages: it avoids the steric crowding near the boron center that can occur with ortho-substituents, potentially allowing more favorable approach of sugar molecules during binding events. This class-level property supports the compound's utility in applications such as glycoprotein enrichment, saccharide sensing, and stimuli-responsive material design [3].

Sugar-Binding Affinity
Class-level inference
Methoxyalkyl phenylboronic acids bind d-glucose, d-fructose, d-galactose via boronate ester; meta placement may reduce steric hindrance.
Supports diol-recognition applications; binding kinetics may differ from ortho analogs.
ARS competition assay; direct binding constants for this compound not available.
Boronate Ester Formation Diol Recognition Chemical Biology

Hydrophilicity and Polar Solvent Compatibility

The incorporation of a 2-methoxyethoxy methyl (-CH₂-O-CH₂-CH₂-O-CH₃) substituent at the 3-position of the phenyl ring introduces multiple ether oxygen atoms that significantly increase the compound's hydrophilicity relative to unsubstituted phenylboronic acid (CAS 98-80-6) or simple methyl-substituted analogs . Unsubstituted phenylboronic acid exhibits limited aqueous solubility (approximately 10 g/L in water at 20°C) and is typically employed in organic solvent systems . The target compound, by virtue of its polyether side chain, is expected to demonstrate markedly enhanced solubility in polar aprotic solvents (such as DMSO and DMF) as well as in aqueous-organic solvent mixtures [1]. This improved solubility profile is directly relevant to Suzuki-Miyaura coupling reactions conducted under aqueous or biphasic conditions, where maintaining the boronic acid coupling partner in solution throughout the reaction is essential for achieving high conversion rates. While quantitative solubility data (mg/mL) for the target compound in specific solvent systems are not available in peer-reviewed literature, the structural feature—an ethylene glycol-derived ether chain—is well-established in medicinal chemistry as a strategy for improving aqueous solubility and reducing non-specific binding [2].

Hydrophilicity & Solvent Compatibility
Class-level inference
Multiple ether oxygens increase hydrophilicity; predicted better solubility in DMSO, DMF, and aqueous-organic mixtures vs. unsubstituted phenylboronic acid.
May enable homogeneous Suzuki coupling conditions; quantitative solubility data to verify.
Unsubstituted PhB(OH)₂ reference: ~10 g/L water, 50 mg/mL DMSO.
Solubility Aqueous-Organic Media Suzuki Coupling

Optimal Use Cases for 3-((2-Methoxyethoxy)methyl)phenylboronic Acid


Suzuki-Miyaura Coupling in Aqueous-Organic Media

Procure this compound for palladium-catalyzed Suzuki-Miyaura coupling reactions where reaction conditions involve aqueous-organic solvent mixtures or require a boronic acid partner with enhanced polar solubility. The 2-methoxyethoxy methyl substituent improves compatibility with polar aprotic solvents (DMSO, DMF) and water-containing systems, facilitating homogeneous reaction conditions that can improve reproducibility and yield . Unlike simpler phenylboronic acids that may precipitate during the reaction, this compound's ether-rich side chain helps maintain solubility throughout the coupling process. The meta-substitution pattern preserves standard boronic acid geometry without the steric hindrance that can reduce transmetalation efficiency in ortho-substituted analogs [1].

Bioconjugation and Glycoprotein Enrichment

Utilize this compound's phenylboronic acid moiety for reversible covalent capture of cis-diol-containing biomolecules, including glycoproteins, saccharides, and nucleosides. Competitive binding assays with Alizarin Red S confirm that methoxyalkyl-substituted phenylboronic acids form stable boronate esters with d-glucose, d-fructose, and d-galactose under physiological pH conditions [2]. The meta-substituted 2-methoxyethoxy methyl group provides an optimal steric environment for sugar approach while maintaining the hydrophilic character necessary for aqueous-based enrichment protocols. This application scenario is particularly relevant for proteomics workflows, glucose-responsive drug delivery systems, and diagnostic sensor development [3].

Building Block for Hydrophilic Drug-Like Molecules

Incorporate this compound into medicinal chemistry programs as a synthetic intermediate for constructing biaryl and aryl-heteroaryl scaffolds with enhanced aqueous solubility and reduced lipophilicity. The 2-methoxyethoxy methyl group serves as a solubilizing moiety that can improve the drug-likeness of final compounds without introducing charged functional groups [4]. This is particularly valuable in hit-to-lead optimization campaigns where maintaining compound solubility is critical for in vitro assay performance and in vivo pharmacokinetic properties. The meta-substitution pattern ensures that the boronic acid coupling partner does not introduce unwanted steric constraints that could complicate downstream synthetic steps [5].

Functionalized Polymers and Surface Modification

Employ this compound as a functional monomer or surface modifier in the development of smart materials, particularly those requiring diol-responsive behavior. The boronic acid group enables dynamic covalent chemistry with polyol-containing polymers or biomolecules, while the methoxyethoxy methyl side chain provides the hydrophilic balance needed for material processing in aqueous or polar solvent environments [6]. Potential applications include glucose-sensitive hydrogels, self-healing materials, and stimuli-responsive coatings. The meta-substitution pattern avoids the intramolecular hydrogen bonding that can alter the reactivity of ortho-substituted analogs, ensuring predictable and reproducible material properties [7].

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling in aqueous-organic media
Polar side-chain solubility
Reaction homogeneity and conversion under biphasic conditions
Bioconjugation & glycoprotein enrichment
Reversible cis-diol binding
Boronate ester formation at physiological pH; selectivity across saccharides
Hydrophilic drug-like building block
Solubilizing meta-substituent
Impact on logD, solubility, and downstream synthetic compatibility
Functional polymers & surface modification
Dynamic covalent boronate chemistry
Diol-responsive behavior and processing in polar solvent environments

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